molecular formula C14H12N4O B14356687 N-(2-Azido-4-methylphenyl)benzamide CAS No. 90300-24-6

N-(2-Azido-4-methylphenyl)benzamide

Cat. No.: B14356687
CAS No.: 90300-24-6
M. Wt: 252.27 g/mol
InChI Key: NYNJYSCDOHFBNW-UHFFFAOYSA-N
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Description

N-(2-Azido-4-methylphenyl)benzamide is an organic compound that features an azide group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azido-4-methylphenyl)benzamide typically involves the acylation of 2-azido-4-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azido-4-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of N-(2-amino-4-methylphenyl)benzamide.

    Oxidation: Formation of N-(2-azido-4-carboxyphenyl)benzamide.

Mechanism of Action

The mechanism of action of N-(2-Azido-4-methylphenyl)benzamide involves the reactivity of the azide group. In biological systems, the azide group can undergo bioorthogonal reactions, such as click chemistry, to form stable triazole linkages with alkynes. This property makes it useful for labeling and tracking biomolecules in complex biological environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical synthesis and biological applications. This makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

90300-24-6

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N-(2-azido-4-methylphenyl)benzamide

InChI

InChI=1S/C14H12N4O/c1-10-7-8-12(13(9-10)17-18-15)16-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)

InChI Key

NYNJYSCDOHFBNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)N=[N+]=[N-]

Origin of Product

United States

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